molecular formula C14H10N2OS B3054994 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one CAS No. 62693-23-6

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B3054994
CAS No.: 62693-23-6
M. Wt: 254.31 g/mol
InChI Key: QGZZDGINHFOIBP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is a heterocyclic compound featuring a benzothiazole ring linked to a pyridine moiety via an ethanone bridge. Benzothiazole derivatives are widely studied for their electronic properties and biological activities, including antifungal, antimicrobial, and anticancer effects .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZZDGINHFOIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492954
Record name 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62693-23-6
Record name 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the condensation of a benzothiazole derivative with a pyridine derivative. One common method might involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzothiazole, followed by nucleophilic substitution with a pyridine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for diseases where benzothiazole or pyridine derivatives have shown activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 51425-13-9)

  • Structural Difference : Replaces the benzothiazole sulfur atom with oxygen (benzoxazole).
  • Impact: Reduced electron-withdrawing effects compared to benzothiazole, altering electronic distribution. Similar molecular weight (238.25 g/mol) but distinct hydrogen-bonding capabilities .

1-[5-(Pyridin-3-yl)-1,3-oxazol-2-yl]ethan-1-one

  • Structural Difference : Substitutes benzothiazole with a smaller oxazole ring.
  • Impact :
    • Reduced aromatic surface area, diminishing π-π stacking interactions.
    • Increased polarity due to the oxazole’s two heteroatoms (N and O), which may enhance solubility .

Functional Analogues with Triazole Moieties

Triazole derivatives, such as (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4), exhibit potent antifungal activity (e.g., EC₅₀ = 0.27 mg/L against Rhizoctonia solani). Key comparisons:

  • Bioactivity : The triazole group in 5a4 enhances binding to fungal CYP51 enzymes, a target less accessible to benzothiazole derivatives .

Substituent Variations in Pyridine Derivatives

1-(4-Methylpiperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one

  • Structural Difference : Replaces benzothiazole with a pyrrolopyridine and adds a methylpiperazine group.
  • Impact: Enhanced basicity from the piperazine moiety, improving solubility in acidic environments.

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

  • Structural Difference : Incorporates a thiadiazole ring and pyrrolidine linker.
  • Impact :
    • Thiadiazole’s sulfur and nitrogen atoms enhance metal-binding capacity, relevant for catalytic or chelation-based applications.
    • Molecular weight (290.34 g/mol) and steric bulk differ significantly from the target compound .

Biological Activity

2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound characterized by the presence of both a benzothiazole and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer research and antiviral applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉N₃OS
  • Molecular Weight : 254.31 g/mol
  • CAS Number : 62693-23-6

The structure features a benzothiazole moiety linked to a pyridine ring, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with this structure can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. For instance, compounds designed with similar moieties exhibited promising anticancer activity against various cancer cell lines, including U937 and MCF-7 .

Case Study: Structure-Activity Relationship (SAR)

A study focused on a series of benzothiazole derivatives found that the presence of specific functional groups significantly influenced their anticancer efficacy. The compounds demonstrated selective cytotoxicity against cancer cells, with structure modifications leading to enhanced activity .

CompoundIC₅₀ (µM)Mechanism of Action
8j15.2Procaspase-3 activation
8k12.5Induction of apoptosis

Antiviral Activity

The antiviral properties of benzothiazole derivatives have also been explored extensively. Compounds similar to this compound have shown significant activity against viruses such as H5N1 and SARS-CoV-2. For example, a recent study reported that certain derivatives exhibited over 90% inhibition against H5N1 at specific concentrations .

Efficacy Against SARS-CoV-2

In vitro studies demonstrated that several benzothiazole-pyridine hybrids effectively inhibited SARS-CoV-2 replication in Vero-E6 cells. The most potent compounds showed IC₅₀ values significantly lower than those of standard antiviral agents, indicating their potential as therapeutic candidates .

CompoundIC₅₀ (µM)Virus Type
8f10.52SARS-CoV-2
8h21.46H5N1

The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets such as enzymes and receptors. The unique structural features allow for effective binding through non-covalent interactions like hydrogen bonding and π–π stacking.

Interaction with Biological Targets

Research indicates that the compound may act as an inhibitor or modulator for various biological pathways, contributing to its anticancer and antiviral activities. The benzothiazole and pyridine rings facilitate interactions with target proteins, enhancing the compound's efficacy.

Q & A

Q. How does the benzothiazole-pyridine scaffold influence intermolecular interactions in crystal packing?

  • Methodological Answer : The benzothiazole moiety engages in π-π stacking with pyridine rings, while the ketone group forms C=O···H-N hydrogen bonds with adjacent molecules. Analyze packing motifs via Mercury CSD visualization and quantify interaction energies with Hirshfeld surface analysis (dₙₒᵣₘ > 1.0 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
Reactant of Route 2
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2-(1,3-Benzothiazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

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